6-Bromo-4-chloro-2,3-difluorophenol
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Overview
Description
6-Bromo-4-chloro-2,3-difluorophenol is a chemical compound with the molecular formula C6H2BrClF2O and a molecular weight of 243.43 .
Molecular Structure Analysis
The InChI code for 6-Bromo-4-chloro-2,3-difluorophenol is 1S/C6H2BrClF2O/c7-2-1-3(9)4(8)5(10)6(2)11/h1,11H . The InChI key is VHLXKQQKIRCTRN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Bromo-4-chloro-2,3-difluorophenol is a solid substance . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Chemical Synthesis and Molecular Interaction
6-Bromo-4-chloro-2,3-difluorophenol is a compound that can be involved in various chemical syntheses and molecular interactions. Its fluorination reactions, for instance, are significant in the field of organic chemistry. Compounds with similar structures have been shown to react with xenon difluoride, exchanging halogen atoms for fluorine, which is a critical step in synthesizing fluorinated aromatic compounds (Bardin & Frohn, 1993). This type of reaction is essential for creating compounds with potential applications in pharmaceuticals and materials science.
Molecular Dynamics and Structural Analysis
The stability and molecular dynamics of compounds with fluorine and other halogens are of interest in understanding their behavior in various conditions. For example, studies on similar fluorinated compounds have provided insights into intramolecular halogen stabilization, which directs molecular dynamics and can influence the reactivity and stability of such molecules (Romanato et al., 2010). This knowledge is crucial for designing molecules with specific properties, such as catalysts or components for electronic devices.
Material Science and Engineering
In material science, the unique properties of halogenated compounds, including those similar to 6-Bromo-4-chloro-2,3-difluorophenol, are explored for developing new materials. The electronic and structural properties of halogenated aromatics are of particular interest for their potential applications in organic electronics and as intermediates in the synthesis of complex materials. The interaction of such compounds with metals and their role in forming metal-organic frameworks (MOFs) or coordination polymers might also be a significant area of application, given the unique electronic properties imparted by the halogen atoms (Deacon & Parrott, 1970).
Environmental Chemistry
Research into the behavior of halogenated phenols, including their interactions and degradation pathways, is vital for understanding their environmental impact. The thermal degradation of halogenated phenols, for example, can lead to the formation of dioxins and other toxic compounds, making it essential to understand these processes for environmental monitoring and developing safer industrial practices (Evans & Dellinger, 2005).
Analytical Chemistry
Finally, in the realm of analytical chemistry, the determination of halogens in biological and environmental samples is a crucial area of study. Techniques for accurately measuring the concentration of compounds like 6-Bromo-4-chloro-2,3-difluorophenol in various matrices are essential for both research and regulatory purposes. Advances in analytical methods allow for better understanding of the distribution and impact of such compounds in the environment and living organisms (Mello et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used as reagents in the synthesis of macrocyclic ghrelin receptor antagonists and inverse agonists . Ghrelin receptors play a crucial role in regulating energy homeostasis, gastric motility, and the release of growth hormone.
Mode of Action
Based on its use in the synthesis of ghrelin receptor antagonists and inverse agonists , it can be inferred that it may interact with these receptors, leading to changes in their activity.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 6-Bromo-4-chloro-2,3-difluorophenol . .
properties
IUPAC Name |
6-bromo-4-chloro-2,3-difluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2O/c7-2-1-3(8)4(9)5(10)6(2)11/h1,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEYFTMSWCURAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloro-2,3-difluorophenol |
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